N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide
Overview
Description
The compound “4-BROMOPHENYL N-(2,6-DICHLOROPHENYL)CARBAMATE” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C13H8BrCl2NO2 .
Molecular Structure Analysis
The molecular structure of “4-BROMOPHENYL N-(2,6-DICHLOROPHENYL)CARBAMATE” is represented by the linear formula C13H8BrCl2NO2 .Physical and Chemical Properties Analysis
The molecular weight of “4-BROMOPHENYL N-(2,6-DICHLOROPHENYL)CARBAMATE” is 361.024 .Scientific Research Applications
Electron Impact and Electron Capture Negative Ionization Mass Spectra
- Study on PBDEs and Methoxy-PBDEs: A review focused on the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives provides insights into analytical techniques that could be relevant for analyzing "N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide" (Hites, 2008).
Thiophene Analogues of Carcinogens
- Thiophene Compound Evaluation: The synthesis and evaluation of thiophene analogues for potential carcinogenicity, focusing on compounds similar in structure, provide a basis for understanding how structural modifications can influence biological activity and toxicity. This approach may be useful for assessing the safety profile of "this compound" (Ashby et al., 1978).
Novel Brominated Flame Retardants
- Review on NBFRs Occurrence and Toxicity: A critical review summarizing the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs) in various environments highlights the importance of ongoing research into the environmental impact and biological effects of such compounds. This context is relevant for evaluating the environmental and health implications of "this compound" (Zuiderveen et al., 2020).
Synthesis and Applications of Chemical Compounds
- Phosphonic Acid Applications: A review detailing the synthesis and wide range of applications of phosphonic acids, including their role in drug development, material science, and as bioactive molecules, offers insight into the potential utility of similarly structured compounds in diverse fields (Sevrain et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO2S/c19-11-4-6-12(7-5-11)22-18(23)17-16(8-9-25-17)24-10-13-14(20)2-1-3-15(13)21/h1-9H,10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLIIAXHENFEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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